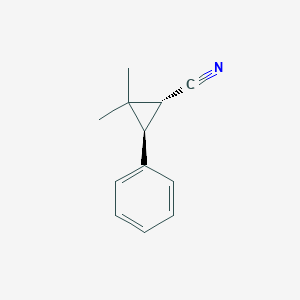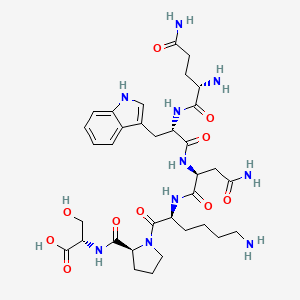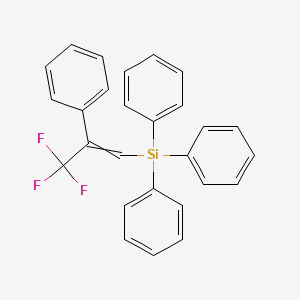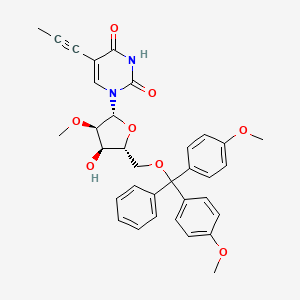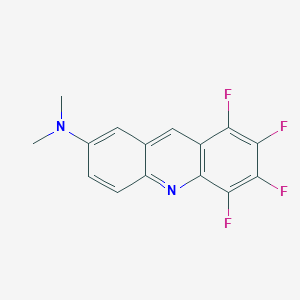
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a fluorinated acridine derivative Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine typically involves the nucleophilic aromatic substitution of a suitable acridine precursor with fluorine-containing reagents. One common method involves the reaction of 5,6,7,8-tetrafluoroacridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced acridine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photodetectors.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. The fluorine atoms enhance its binding affinity and specificity to the target molecules. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrafluoroacridine: Lacks the N,N-dimethylamino group but shares the fluorinated acridine core.
N,N-Dimethylacridin-2-amine: Similar structure but without the fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): Another fluorinated compound with different functional groups and applications.
Uniqueness
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is unique due to the combination of fluorine atoms and the N,N-dimethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
643032-48-8 |
|---|---|
Fórmula molecular |
C15H10F4N2 |
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine |
InChI |
InChI=1S/C15H10F4N2/c1-21(2)8-3-4-10-7(5-8)6-9-11(16)12(17)13(18)14(19)15(9)20-10/h3-6H,1-2H3 |
Clave InChI |
PWIGNDHAWYEUBO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
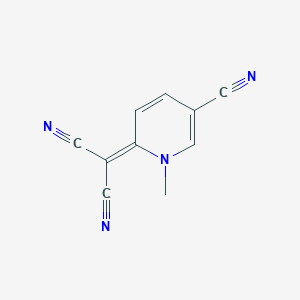
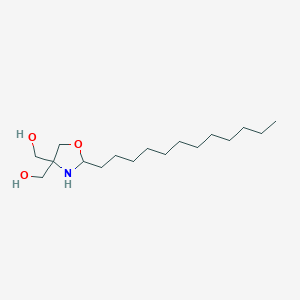
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
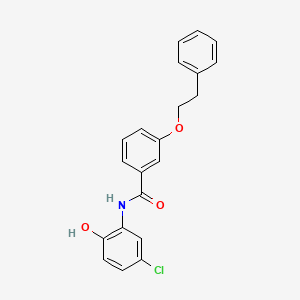
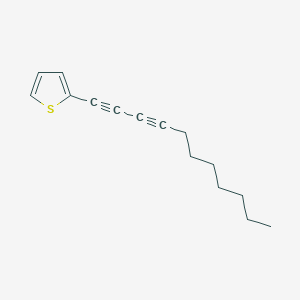
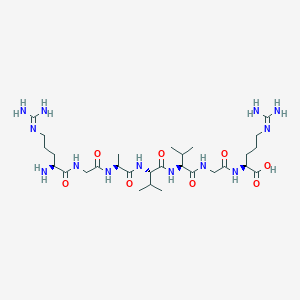
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
